molecular formula C20H29N3O2S B6007692 N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine

N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine

Cat. No.: B6007692
M. Wt: 375.5 g/mol
InChI Key: DRKUEYXXRYHIQD-UHFFFAOYSA-N
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Description

N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine is a complex organic compound with a unique structure that includes a cyclopropyl group, a benzyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine typically involves multiple steps, including the formation of the imidazole ring and the introduction of the benzyl and cyclopropyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced imidazole derivatives.

Scientific Research Applications

N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound may be used in the development of new biochemical assays or as a probe to study biological pathways.

    Industry: It can be used in the synthesis of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism by which N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The imidazole ring, in particular, is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which can influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds rigidity to the molecule, while the imidazole ring provides versatility in interactions with biological targets.

Properties

IUPAC Name

N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2S/c1-16(2)12-23-19(11-21-20(23)26(3,24)25)15-22(14-18-9-10-18)13-17-7-5-4-6-8-17/h4-8,11,16,18H,9-10,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKUEYXXRYHIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN=C1S(=O)(=O)C)CN(CC2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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